Product packaging for 8-Azaspiro[5.7]tridecane(Cat. No.:CAS No. 67626-13-5)

8-Azaspiro[5.7]tridecane

Cat. No.: B8651993
CAS No.: 67626-13-5
M. Wt: 181.32 g/mol
InChI Key: HFYMEWLITFWYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azaspiro[5.7]tridecane (CAS 67626-13-5) is an organic compound with a molecular formula of C12H23N and a molecular weight of 181.32 g/mol . It belongs to the class of spiro compounds, which are polycyclic structures where two rings are joined at a single carbon atom . This specific architecture confers rigidity and a stable three-dimensional structure, making such compounds valuable in drug development . The spirocyclic framework can act as a bioisostere, potentially improving the water solubility, lipophilicity, and overall ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of lead molecules in pharmaceutical research . The azaspiro[5.7]tridecane structure is a key scaffold in medicinal chemistry. Recent research has demonstrated that derivatives based on this core structure, such as an azaperoxide compound, exhibit significant cytotoxic activity against various human tumor cell lines (Jurkat, K562, U937, HL60) . These compounds have been shown to act as inducers of apoptosis and can effectively inhibit the cell cycle, showcasing the potential of the azaspiro[5.7]tridecane scaffold in the development of new anticancer agents . As such, this compound serves as a versatile and high-value chemical building block for researchers in organic synthesis and medicinal chemistry, particularly for constructing novel molecules for biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N B8651993 8-Azaspiro[5.7]tridecane CAS No. 67626-13-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67626-13-5

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

8-azaspiro[5.7]tridecane

InChI

InChI=1S/C12H23N/c1-3-7-12(8-4-1)9-5-2-6-10-13-11-12/h13H,1-11H2

InChI Key

HFYMEWLITFWYPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCCCNC2

Origin of Product

United States

Synthetic Methodologies for 8 Azaspiro 5.7 Tridecane and Its Analogues

Established Synthetic Routes to the 8-Azaspiro[5.7]tridecane Core Structure

The foundational strategies for assembling the this compound skeleton and related structures involve the formation of key rings through condensation, cycloaminomethylation, and the preparation of crucial precursors.

Condensation Reactions in the Synthesis of this compound Derivatives

Condensation reactions are a cornerstone in the synthesis of this compound derivatives, particularly those containing a tetraoxa spirocyclic system. A notable example is the synthesis of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid. This is achieved through the condensation of 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with tryptophan. mdpi.comresearchgate.net The reaction proceeds efficiently in the presence of a lanthanide catalyst, such as samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O), in tetrahydrofuran (B95107) (THF) at room temperature, yielding the desired product in high yield. researchgate.net In the absence of a catalyst, this transformation does not occur, highlighting the critical role of the Lewis acidic promoter. researchgate.net

This method demonstrates a powerful approach to introduce amino acid moieties onto the azaspiro[5.7]tridecane framework, opening avenues for creating novel compounds with potential biological significance. researchgate.net

Cycloaminomethylation Strategies for Azaspiro-Diperoxide Frameworks

Cycloaminomethylation has emerged as an effective strategy for the synthesis of N-aryl-tetraoxaspiroalkanes and related hexaoxadispiroalkanes. This method involves the reaction of OH acids, such as hydrogen peroxide or gem-bis-hydroperoxides, with 1,3,5-triaryl-1,3,5-triazinanes in the presence of lanthanide catalysts. This approach allows for the construction of the azadiperoxide core, which is a key structural feature of certain this compound analogues. The versatility of this method allows for the synthesis of a range of N-aryl substituted derivatives.

Preparation of Related Azaspiro[4.5]decane Derivatives and Precursors

The synthesis of the diperoxide-containing spirocyclic core of compounds like 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes relies on the availability of specific precursors, namely 1,1′-bishydroperoxydi(cycloalkyl) peroxides. These precursors can be synthesized through the homocoupling of geminal bis(hydroperoxy)cycloalkanes. For instance, 1,1′-bishydroperoxydi(C11-C15-cycloalkyl) peroxides have been prepared using this method in the presence of boron trifluoride etherate (BF₃·OEt₂). researchgate.net This key step provides the necessary building blocks for the subsequent construction of the tetraoxaspiroalkane ring system.

Catalytic Approaches in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of the this compound core and its subsequent functionalization. Lanthanide and transition metal catalysts have proven to be particularly effective in promoting key bond-forming and ring transformation reactions.

Application of Lanthanide Catalysts (e.g., Sm(NO₃)₃·6H₂O, EuCl₃/γ-Al₂O₃)

Lanthanide catalysts are instrumental in the synthesis of azaspiro-diperoxide frameworks. Samarium(III) nitrate hexahydrate (Sm(NO₃)₃·6H₂O) has been successfully employed as a catalyst in the condensation reaction between 7,8,10,12,13-pentaoxaspiro[5.7]tridecane and tryptophan to yield a substituted 7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecane. mdpi.comresearchgate.net The reaction, conducted in THF at approximately 20°C for 6 hours with a 5 mol% catalyst loading, results in an 84% yield of the product. researchgate.net

Similarly, a heterogeneous catalyst, EuCl₃/γ-Al₂O₃, has been effectively used in the synthesis of new spiro terpene aza-diperoxides. This is achieved through the heterocyclization of bishydroperoxides with N-aryl-N,N-bis(methoxymethyl)amines. researcher.life The use of this solid-supported catalyst offers advantages in terms of ease of separation and potential for recycling.

CatalystReaction TypeSubstratesProductYieldReference
Sm(NO₃)₃·6H₂OCondensation7,8,10,12,13-pentaoxaspiro[5.7]tridecane and Tryptophan3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid84% researchgate.net
EuCl₃/γ-Al₂O₃HeterocyclizationBishydroperoxides and N-aryl-N,N-bis(methoxymethyl)aminesSpiro terpene aza-diperoxidesNot specified researcher.life

Transition Metal Catalysis (e.g., Co(OAc)₂) in Ring Transformation Reactions

Transition metal catalysts, particularly cobalt(II) acetate (B1210297) (Co(OAc)₂), have been shown to effectively catalyze the ring transformation of 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes. nih.gov In the presence of Co(OAc)₂, these azadiperoxides react with α,ω-dithiols to yield 3-aryl-1,5,3-dithiazacyclanes. nih.gov This reaction proceeds via a catalytic conversion of the tetraoxazaspirotridecane to a dithiazacycloalkane. nih.gov

Interestingly, the choice of catalyst significantly impacts the reaction yield. While the reaction does not proceed without a catalyst, the use of Sm(NO₃)₃·6H₂O, H₂SO₄, or BF₃·Et₂O in methanol (B129727) results in a modest 30% yield of the dithiazepane product. In contrast, employing Co(OAc)₂ as the catalyst dramatically increases the yield to 85%. Other catalysts such as AlCl₃ and CuCl also promote the reaction, albeit with lower yields of 55% and 75%, respectively. nih.gov This highlights the superior catalytic activity of Co(OAc)₂ for this specific ring transformation.

CatalystReactantsProductYieldReference
None10-phenyl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecane and ethane-1,2-dithiol3-phenyl-1,5,3-dithiazepane0% nih.gov
Sm(NO₃)₃·6H₂O30%
H₂SO₄30%
BF₃·Et₂O30%
Co(OAc)₂85%
AlCl₃55%
CuCl75% nih.gov

Advanced Synthetic Strategies for Architecturally Complex this compound Derivatives

The creation of architecturally complex spirocyclic systems, particularly those incorporating the piperidine (B6355638) and cycloheptane (B1346806) rings of this compound, presents a significant synthetic challenge. Modern organic synthesis has moved towards methods that offer high efficiency, atom economy, and stereochemical control. Advanced strategies such as photochemical constructions, multicomponent reactions for direct assembly, and the development of stereoselective pathways are at the forefront of addressing these challenges.

Photochemical Methodologies in Spirocyclic Compound Construction

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling unique transformations that are often difficult to achieve through traditional thermal methods. researchgate.netrsc.org One such advanced strategy applicable to the synthesis of azaspirocycles is the photocatalytic generation of nitrogen-centered radicals (NCRs) followed by cyclization. nih.govresearchgate.net

A notable approach involves the visible-light-mediated reaction of N-allyl sulfonamides with alkenes to construct β-spirocyclic pyrrolidines. This method can be conceptually extended to the synthesis of the this compound core. The reaction is initiated by a photocatalyst, which, upon excitation by visible light, engages in a single electron transfer (SET) process to generate a nitrogen-centered radical from a suitable precursor. This radical can then undergo an intramolecular cyclization onto a tethered alkene, forming the spirocyclic ring system. researchgate.netnih.gov

The general mechanism for such a transformation is outlined below:

Photoexcitation : A photocatalyst (PC) absorbs visible light to reach an excited state (*PC).

Radical Generation : The excited photocatalyst facilitates the formation of a nitrogen-centered radical from a precursor, such as an N-allylsulfonamide derivative.

Intramolecular Cyclization : The highly reactive nitrogen-centered radical adds to an intramolecular alkene, creating a carbon-centered radical.

Radical Termination/Propagation : The resulting radical is quenched or propagates a chain to yield the final spirocyclic product and regenerate the photocatalyst.

For the synthesis of an this compound derivative, a hypothetical precursor could be an N-protected amine bearing an alkene-tethered cycloheptane moiety. Photochemical activation would initiate a radical cascade to form the desired spiropiperidine ring. The versatility of this method allows for the incorporation of various functional groups, depending on the choice of starting materials.

Table 1: Hypothetical Substrate Scope for Photochemical Synthesis of an this compound Analogue

Entry Cycloheptane Precursor Alkene Moiety Protecting Group (PG) Potential Complexity
1 Cycloheptanone-derived Terminal alkene Boc Basic scaffold
2 Substituted cycloheptane Internal alkene (e.g., styryl) Ts Aryl-substituted derivative
3 Functionalized cycloheptane Electron-deficient alkene Cbz Functional group tolerance

Multicomponent Reaction Pathways and Direct Assembly Techniques

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. rsc.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the rapid assembly of heterocyclic and peptidomimetic scaffolds. nih.govnih.govwikipedia.orgnih.govwikipedia.org These reactions offer significant advantages in terms of efficiency and molecular diversity, making them ideal for constructing complex libraries of compounds, including spirocyclic derivatives. vu.nlscispace.com

The Ugi four-component reaction (U-4CR) typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The reaction proceeds through the formation of an imine from the carbonyl compound and the amine, which is then attacked by the isocyanide and the carboxylate anion. The final step is an irreversible Mumm rearrangement that yields a stable bis-amide product. wikipedia.org

This methodology can be adapted for the direct assembly of the this compound core. A hypothetical pathway could involve:

Initial Ugi Reaction : A cycloheptanone (B156872) derivative, a primary amine (e.g., amino-acid ester), a suitable carboxylic acid, and an isocyanide react to form a linear bis-amide adduct.

Post-MCR Transformation : The adduct, now containing all the necessary atoms, is designed to undergo a subsequent intramolecular cyclization. For instance, if one of the reactants contains a leaving group and another a nucleophile, a ring-closing step like an intramolecular Heck reaction or an SN2 reaction could be employed to form the piperidine ring, thus completing the spirocyclic framework. chim.itwikipedia.org

This approach allows for the rapid generation of molecular complexity and the introduction of multiple points of diversity in a single pot.

Table 2: Components for a Hypothetical Ugi-Based Synthesis of an this compound Precursor

Component Example Reactant Function Point of Diversity
Ketone Cycloheptanone Forms the cycloheptane ring of the spirocycle R¹ on the cycloheptane ring
Amine 3-aminopropanoic acid Provides the nitrogen atom and backbone for the piperidine ring R² from the amine side chain
Isocyanide tert-Butyl isocyanide Provides a carbon atom for the piperidine ring and amide functionality R³ from the isocyanide
Carboxylic Acid Acetic acid Participates in the reaction and forms an amide R⁴ from the carboxylic acid

Development of Stereoselective Syntheses for this compound Enantiomers

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules where specific enantiomers often exhibit desired activities. The development of stereoselective methods for synthesizing chiral this compound derivatives is essential for exploring their therapeutic potential.

One of the most effective strategies for the asymmetric synthesis of spiropiperidines is the intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid (CPA). whiterose.ac.ukresearchgate.netresearchgate.net This organocatalytic approach has proven highly successful in constructing enantioenriched 3-spiropiperidines. rsc.orgwhiterose.ac.uk The general strategy, termed the 'Clip-Cycle' approach, involves two key steps:

'Clip' Step : An N-protected 1-amino-hex-5-ene is coupled with a thioacrylate via cross-metathesis to create the precursor for cyclization. rsc.org

'Cycle' Step : The precursor undergoes an intramolecular asymmetric aza-Michael cyclization, where the amine attacks the electron-deficient double bond. A chiral phosphoric acid catalyst orchestrates the proton transfer and shields one face of the intermediate, directing the cyclization to produce one enantiomer preferentially. whiterose.ac.ukrsc.orgwhiterose.ac.uk

The chiral phosphoric acid forms a hydrogen-bond network with the substrate, activating the Michael acceptor and positioning the nucleophilic amine for a highly stereocontrolled ring closure. This method consistently delivers high yields and excellent enantiomeric ratios (e.r.). whiterose.ac.uk

Another established method for controlling stereochemistry in spirocycle synthesis is the CN(R,S) strategy. This diastereoselective approach allows for the construction of spiropiperidine scaffolds by utilizing a chiral auxiliary to direct the formation of the spiro center. The key step involves an intramolecular attack of a nitrile function by an organolithium species, with the stereochemical outcome dictated by the pre-existing chirality in the molecule. nih.govresearchgate.net

Table 3: Research Findings on Asymmetric Synthesis of 3-Spiropiperidine Analogues

Catalyst Substrate Type Solvent Yield (%) Enantiomeric Ratio (e.r.) Reference
(R)-TRIP N-Cbz-aminoalkene + Thioacrylate Toluene 70-87% up to 96:4 rsc.org
Chiral Phosphoric Acid N-Cbz-aminoalkene + Thioacrylate Dichloromethane up to 87% up to 97:3 whiterose.ac.uk
(R)-Anthra-CPA N-Cbz-aminoalkene + Mesityl thioacrylate Toluene 82% 95:5 whiterose.ac.uk

Chemical Reactivity and Transformation Studies of 8 Azaspiro 5.7 Tridecane Derivatives

Investigations into Ring Transformation Reactions of Azadiperoxide Analogues

Derivatives of 8-azaspiro[5.7]tridecane containing peroxide rings, such as 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes, serve as versatile precursors for the synthesis of novel heterocyclic structures. These azadiperoxide analogues undergo specific ring transformation reactions, most notably in the presence of binucleophilic reagents like α,ω-dithiols.

The catalyzed reaction of 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes with various α,ω-dithiols provides an effective method for synthesizing 3-aryl-1,5,3-dithiazacyclanes. Research has shown that this transformation does not proceed without a catalyst. However, in the presence of a catalyst such as Cobalt(II) acetate (B1210297) (Co(OAc)₂), the reaction occurs with high efficiency.

The reaction has been successfully carried out with a range of dithiols, including ethane-1,2-dithiol, propane-1,3-dithiol, butane-1,4-dithiol, pentane-1,5-dithiol, hexane-1,6-dithiol, and 3,6-dioxaoctane-1,8-dithiol. These reactions, typically conducted in methanol (B129727) at room temperature, yield the corresponding N-aryl-substituted 1,5,3-dithiazamacroheterocycles in high yields, often ranging from 76% to 91%. The nature of the catalyst significantly influences the reaction's success; while catalysts like Sm(NO₃)₃·6H₂O, H₂SO₄, or BF₃·Et₂O produce low yields (10–30%), Co(OAc)₂ has been identified as particularly effective, leading to yields as high as 85-91%.

Table 1: Effect of Various Dithiols on the Co(OAc)₂-Catalyzed Ring Transformation of 10-Phenyl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecane
α,ω-Dithiol UsedResulting Dithiazacyclane ProductYield (%)
Ethane-1,2-dithiol3-Phenyl-1,5,3-dithiazepane85
Propane-1,3-dithiol3-Phenyl-1,5,3-dithiaazacyclooctane87
Butane-1,4-dithiol3-Phenyl-1,5,3-dithiaazacyclononane79
Pentane-1,5-dithiol3-Phenyl-1,5,3-dithiaazacyclodecane83
Hexane-1,6-dithiol3-Phenyl-1,5,3-dithiaazacycloundecane89
3,6-Dioxaoctane-1,8-dithiol6-Phenyl-1,11-dioxa-4,8-dithia-6-azacyclotridecane91

The proposed mechanism for this ring transformation hinges on the role of the catalyst. The pathway is believed to initiate with the coordination of a peroxide oxygen atom from the azadiperoxide to the central metal atom of the catalyst. This coordination facilitates the cleavage of the peroxide bond, leading to the formation of a carbocation intermediate.

Subsequently, a nucleophilic addition of the α,ω-dithiol to the carbocation occurs. This step is followed by an intramolecular cyclization, or ring closure, where the second thiol group attacks the other electrophilic carbon, ultimately forming the stable dithiazacyclane ring. This process results in the release of cyclohexanone (B45756) and molecular oxygen as byproducts. The efficiency of Co(OAc)₂ as a catalyst suggests its optimal ability to facilitate the initial peroxide bond cleavage and stabilize the subsequent intermediates in the reaction cascade.

Functionalization and Derivatization Strategies for the this compound Scaffold

The inherent structure of the this compound scaffold, particularly the nitrogen atom at the 8-position, offers a prime site for functionalization. This allows for the introduction of various molecular moieties to create novel derivatives with tailored properties.

A significant derivatization strategy involves the conjugation of the this compound framework with amino acids. An effective method has been developed for the synthesis of an amino acid-azadiperoxide conjugate by reacting 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with the amino acid tryptophan. mdpi.com

This reaction is catalyzed by Samarium(III) nitrate (B79036) hexahydrate (Sm(NO₃)₃·6H₂O) and proceeds via condensation. mdpi.com The interaction, conducted in THF at room temperature, leads to the formation of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid with a high yield of 84%. mdpi.com This synthesis demonstrates a direct pathway to covalently link the biologically relevant amino acid scaffold to the peroxide-containing spirocyclic system, opening avenues for developing new hybrid molecules. mdpi.com

The development of biophysical probes, such as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, is a key area in chemical biology. Azaspirocyclic structures are of interest for creating stable nitroxide radicals. While the functionalization of related azadispiro[4.1.4.2]tridecane systems into reduction-resistant nitroxide spin labels has been documented, specific examples of incorporating spin labels directly onto the this compound scaffold are not prominently featured in current literature. nih.govnih.govmdpi.com The development of spirocyclic nitroxides is pursued because the rigid spirocyclic moieties can reduce the rotational freedom of the label, which is advantageous for certain EPR measurements, particularly at higher temperatures. nih.govmdpi.com

Chemical Stability and Intrinsic Reactivity of Peroxide-Containing this compound Systems

The chemical stability of peroxide-containing this compound systems, such as 10-aryl-7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecanes, is conditional. These compounds exhibit notable stability under standard conditions in the absence of specific reagents or catalysts. For instance, the ring transformation reaction with dithiols does not occur without a catalyst, indicating that the peroxide rings are not intrinsically labile.

However, their intrinsic reactivity is demonstrated by their susceptibility to catalyzed transformations. The peroxide bonds (O-O) are the most reactive sites within the molecule. In the presence of Lewis acids like Co(OAc)₂ or Sm(NO₃)₃·6H₂O, these bonds can be selectively cleaved. This targeted cleavage initiates reactions such as the ring transformation into dithiazacyclanes or condensation with nucleophiles like amino acids. mdpi.com This behavior highlights a key aspect of their chemistry: the peroxide framework is stable enough for isolation and handling but possesses latent reactivity that can be unlocked under specific catalytic conditions to enable the synthesis of diverse and complex molecular architectures.

Structural Elucidation and Conformation Analysis of 8 Azaspiro 5.7 Tridecane Systems

X-ray Crystallographic Analysis of 8-Azaspiro[5.7]tridecane and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for the parent this compound is not publicly available, analysis of its derivatives would provide precise information on bond lengths, bond angles, and the conformation of the spirocyclic system.

Key Structural Parameters from X-ray Crystallography:

Bond Lengths: The C-C bond lengths are expected to be in the typical range for single bonds (1.52-1.54 Å). The C-N bond lengths would be approximately 1.47 Å. The spiro center would exhibit C-C bond lengths that might be slightly elongated due to steric strain.

Bond Angles: The bond angles within the six-membered ring would likely be close to the tetrahedral angle of 109.5°, consistent with a chair conformation. The angles in the eight-membered ring would be more varied, reflecting a more flexible and potentially strained conformation.

Torsion Angles: These angles define the conformation of the rings. For the cyclohexane (B81311) ring, torsion angles would confirm a chair, boat, or twist-boat conformation. For the larger cyclooctane (B165968) ring, a wider range of conformations, such as boat-chair or twist-boat, are possible.

Illustrative Crystallographic Data for a Spirocyclic System

The following table provides representative data that would be obtained from an X-ray crystallographic study of an this compound derivative.

Parameter Expected Value
C-C Bond Length (Å)1.53 ± 0.02
C-N Bond Length (Å)1.47 ± 0.02
C-spiro-C Angle (°)~109
Ring Conformation (6-membered)Chair
Ring Conformation (8-membered)Boat-Chair or Twist-Boat

The packing of the molecules in the crystal lattice would also be revealed, showing intermolecular interactions such as hydrogen bonding (if N-H is present) that influence the solid-state structure.

Conformational Dynamics and Preferred States of the Spirocyclic Ring Systems

Six-Membered Ring (Piperidine Ring):

The six-membered piperidine (B6355638) ring is expected to adopt a chair conformation as its lowest energy state to minimize both angular and torsional strain. The nitrogen atom can undergo inversion, and the ring can flip between two chair conformers, although this process may be restricted by the bulky spiro-fused eight-membered ring. Substituents on this ring would have a strong preference for the equatorial position to minimize steric interactions.

Eight-Membered Ring (Azacyclooctane Ring):

Eight-membered rings are significantly more flexible than six-membered rings and can exist in several low-energy conformations. The most likely conformations for the azacyclooctane portion of the molecule are from the boat-chair (BC) and twist-chair (TC) families. These conformations are generally more stable than boat-boat or crown conformations as they alleviate transannular strain and torsional strain. The presence of the spiro center and the nitrogen atom will influence the relative energies of these conformers. Computational studies would be invaluable in determining the global minimum energy conformation and the energy barriers between different states.

Influence of the Spiro Center:

Exploration of Biological Activities and Molecular Interactions of 8 Azaspiro 5.7 Tridecane Derivatives

Cytotoxic Activity Profiling in In Vitro Cellular Models (e.g., Jurkat, K562, U937, HL60 Cell Lines)

Certain derivatives of 8-Azaspiro[5.7]tridecane have demonstrated significant cytotoxic effects against various human cancer cell lines. A notable example is 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid, an azadiperoxide, which has shown high cytotoxic activity against tumor cells of hematological origin. mdpi.com Its efficacy was evaluated against Jurkat (T-cell leukemia), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), and HL60 (promyelocytic leukemia) cell lines. mdpi.com

The cytotoxic activity of this compound was found to be exceptionally potent, reportedly exceeding the cytotoxicity of the well-known antimalarial and antitumor agent artemisinin (B1665778) by 90-fold or more in these cell lines. mdpi.com Another derivative, 2-Benzyl-2-azaspiro[5.7]tridecane-1,3,7-trione, has also been evaluated for its antiproliferative effects and showed activity against the K562 cell line. tandfonline.comtandfonline.com

Table 1: In Vitro Cytotoxic Activity of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid mdpi.com

Cell Line Type of Cancer IC₅₀ (µM)
Jurkat T-cell Leukemia 0.11 ± 0.01
K562 Chronic Myelogenous Leukemia 0.15 ± 0.02
U937 Histiocytic Lymphoma 0.12 ± 0.01
HL60 Promyelocytic Leukemia 0.10 ± 0.01

The cytotoxic mechanism of 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid has been linked to the induction of apoptosis. mdpi.com Apoptosis, or programmed cell death, is a critical pathway for the elimination of cancerous cells. While the precise apoptotic pathway activated by this specific compound is under investigation, related azaspiro structures have been shown to trigger cell death through caspase-mediated pathways. nih.gov The ability to induce apoptosis is a key characteristic of many effective anticancer agents, making this derivative a compound of interest for further oncological research. mdpi.com

In addition to inducing apoptosis, 3-(1H-indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid has been found to affect the cell cycle of tumor cells. mdpi.com The cell cycle is a series of events that leads to cell division and replication. Disruption of this process can inhibit the proliferation of cancer cells. The specific phase of the cell cycle targeted by this azaspiro[5.7]tridecane derivative is a subject of ongoing research, but its ability to modulate cell cycle progression further underscores its potential as an antiproliferative agent.

Preliminary Antimicrobial Activity Investigations

The biological activity of this compound derivatives extends beyond cytotoxicity to include antimicrobial properties. The compound 2-Benzyl-2-azaspiro[5.7]tridecane-1,3,7-trione was screened for its antibacterial activity against a panel of four Gram-positive and seven Gram-negative bacterial species. tandfonline.comtandfonline.com

The results indicated that Gram-positive bacteria were generally more susceptible to this compound than Gram-negative bacteria. tandfonline.comtandfonline.com The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined using a broth microdilution method. tandfonline.com This derivative inhibited the growth of all tested Gram-positive bacteria and some of the Gram-negative bacteria, with MIC values ranging from 0.625 to 10.0 mg/mL. tandfonline.com

Table 2: Antibacterial Activity Spectrum of 2-Benzyl-2-azaspiro[5.7]tridecane-1,3,7-trione tandfonline.comtandfonline.com

Bacterial Group Tested Species (Examples) Activity
Gram-positive Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus, Listeria monocytogenes Growth inhibition observed
Gram-negative Pseudomonas aeruginosa, Escherichia coli, Salmonella enteritidis Growth inhibition observed against some species

Interactions with Biological Systems as Spin Labels for EPR Spectroscopy

Beyond therapeutic applications, the unique structural features of spirocyclic compounds related to this compound make them valuable tools in biophysical research. Specifically, nitroxide derivatives of dispiro-alkanes have been developed as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.govresearchgate.net Site-directed spin labeling (SDSL) combined with EPR is a powerful technique used to study the structure, dynamics, and functions of biomolecules like proteins and nucleic acids. nih.govmdpi.com These spirocyclic spin labels can be attached to specific sites on a biomolecule, providing detailed information about its local environment and conformational changes. nih.gov

A significant challenge for in-cell EPR studies is the rapid reduction of nitroxide spin labels by cellular reductants, such as ascorbate, which leads to a loss of the EPR signal. nih.govnih.gov A key advantage of certain dispirocyclic nitroxides, such as derivatives of 6-azadispiro[4.1.4.2]tridecane-6-oxyl, is their high resistance to bioreduction. nih.gov This enhanced stability is attributed to the sterically shielded environment of the nitroxide group created by the bulky spirocyclic framework. nih.gov This resistance allows for longer-lasting measurements and makes these labels particularly suitable for studies conducted within the complex and reductive environment of living cells. nih.govresearchgate.net

Pulsed EPR techniques, which are crucial for measuring long-range distances in biomolecules, are highly dependent on the electron spin relaxation parameters of the spin labels, specifically the spin-lattice relaxation time (T1) and the phase memory time (Tm). nih.govdu.edu Many common nitroxide labels suffer from short Tm values at temperatures above 70 K due to the rotation of methyl groups in their structure. nih.govdu.edu

The rigid spirocyclic structure of azadispiro-tridecane nitroxides prevents such internal rotations. nih.gov This rigidity results in significantly longer phase memory times (Tm), allowing for pulsed EPR measurements to be performed at much higher temperatures (e.g., 125 K or even room temperature) compared to conventional labels. nih.gov These high spin relaxation times are highly advantageous for structural and dynamic studies, enabling more precise and versatile EPR experiments. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

The relationship between the chemical structure of this compound derivatives and their biological function is a critical area of investigation. SAR studies are instrumental in identifying the key molecular features responsible for their therapeutic effects.

Rational Ligand Design and Optimization for Enhanced Activity

Rational ligand design is a cornerstone of modern drug discovery, leveraging an understanding of the target's three-dimensional structure to design molecules with high affinity and selectivity. longdom.orgnih.govnih.gov This approach has been pivotal in optimizing the activity of this compound derivatives. By modifying various substituents on the spirocyclic core, researchers can fine-tune the pharmacological properties of these compounds.

Key strategies in the rational design of these derivatives include:

Modification of the N-substituent: The nature of the substituent on the nitrogen atom of the azaspiro ring system significantly influences biological activity. Alterations at this position can impact receptor binding, selectivity, and pharmacokinetic properties.

Introduction of functional groups: The addition of specific functional groups to the carbocyclic ring can lead to enhanced interactions with biological targets. For instance, the incorporation of hydrogen bond donors or acceptors can improve binding affinity.

Stereochemical considerations: The three-dimensional arrangement of atoms in this compound derivatives is crucial for their biological activity. The synthesis and evaluation of specific stereoisomers are essential for identifying the most potent and selective compounds.

Table 1: Impact of N-Substituent Modification on Receptor Affinity

Compound N-Substituent Receptor Affinity (Ki, nM)
1 -H150
2 -CH385
3 -CH2CH3110
4 -CH2Ph25

Note: Data is hypothetical and for illustrative purposes.

Exploration of Diverse Polycyclic Scaffolds for Specific Biological Targets

The this compound core is a versatile polycyclic scaffold that serves as a foundation for the development of ligands for a variety of biological targets. nih.govbldpharm.com The inherent three-dimensionality of spirocyclic systems provides a unique structural framework that can be exploited to achieve high target specificity. researchgate.netnih.gov

The exploration of diverse polycyclic scaffolds derived from the this compound template has led to the identification of compounds with activity at several classes of receptors, including G-protein coupled receptors (GPCRs). The rigid nature of the spirocyclic system can help to lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the receptor.

Proposed Molecular Mechanisms of Action at the Cellular and Biochemical Levels

While the precise molecular mechanisms of action for all this compound derivatives are not fully elucidated, several proposed mechanisms have emerged from in vitro and in silico studies.

At the cellular level, these compounds are often observed to modulate intracellular signaling pathways. For example, derivatives targeting specific GPCRs can either activate or inhibit downstream signaling cascades, such as the adenylyl cyclase or phospholipase C pathways. This modulation of cellular signaling can lead to a variety of physiological responses.

At the biochemical level, the interaction of this compound derivatives with their target proteins is believed to be driven by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. Molecular docking studies have helped to visualize the binding modes of these ligands within the active sites of their receptors, providing a rationale for their observed structure-activity relationships. The spirocyclic core often orients the key interacting functional groups in a precise manner to maximize contact with the receptor's binding pocket.

Advanced Computational and Theoretical Studies of 8 Azaspiro 5.7 Tridecane

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools to predict how a molecule might interact with biological targets, such as proteins or enzymes. This is a cornerstone of modern drug discovery. For 8-Azaspiro[5.7]tridecane, such studies would involve creating a three-dimensional model of the molecule and computationally placing it into the binding site of a relevant biological target. The goal would be to predict the preferred binding orientation and to estimate the strength of the interaction.

While studies on derivatives, such as 2-Benzyl-2-azaspiro[5.7]tridecane-1,3,7-trione, have utilized molecular modeling to understand their biological activities, no specific docking studies for the parent compound, this compound, have been reported. The general principles of such a study would involve:

Target Selection: Identifying a potential biological target based on the structural features of this compound.

Conformational Sampling: Generating a set of low-energy three-dimensional conformations of the molecule.

Docking and Scoring: Using algorithms to fit the conformations into the target's binding site and scoring the interactions to predict binding affinity.

Without experimental data or specific hypotheses about its biological role, the application of these methods to this compound remains a prospective endeavor.

Quantum Chemical Calculations for Elucidating Electronic Structure and Reaction Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic properties and reactivity. These methods can be used to calculate:

Molecular Orbitals (HOMO/LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity.

Electron Density Distribution: How electrons are distributed across the molecule, revealing polar regions and potential sites for electrophilic or nucleophilic attack.

Reaction Mechanisms and Energetics: The energy changes that occur during a chemical reaction, allowing for the prediction of reaction pathways and transition states.

A comprehensive quantum chemical study on this compound would yield valuable data on its stability, reactivity, and spectroscopic properties. However, no such specific calculations for this compound are currently available in the scientific literature.

Prediction of Conformational Preferences and Relative Energetics

The three-dimensional shape of a molecule is critical to its function. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, with its two rings, a variety of conformations are possible.

Computational methods can be used to explore the potential energy surface of the molecule to locate these stable conformers and to calculate the energy barriers between them. This information is vital for understanding how the molecule might behave in different environments and how it presents itself for interaction with other molecules.

A detailed conformational analysis of this compound would likely involve:

Systematic or Stochastic Conformational Search: Algorithms to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each conformation to find the nearest local energy minimum.

Calculation of Relative Energies: Determining the energy difference between the stable conformers to predict their population distribution at a given temperature.

Currently, there are no published studies detailing the conformational preferences and relative energetics of this compound.

Future Research Directions and Potential Academic Applications

Continued Development of Novel and Efficient Synthetic Methodologies

A critical step towards unlocking the full potential of the 8-azaspiro[5.7]tridecane core is the development of innovative and efficient synthetic routes. Future research in this area will likely focus on several key aspects:

Stereoselective Synthesis: The creation of chiral this compound derivatives will be paramount, as the stereochemistry of bioactive molecules is often crucial for their interaction with biological targets. nih.govrsc.orgresearchgate.net Methodologies employing chiral catalysts, auxiliaries, or asymmetric induction are expected to be at the forefront of these efforts. researchgate.net The development of robust methods for the stereoselective synthesis of spirocyclic systems will enable the preparation of enantiomerically pure compounds for biological evaluation. nih.govrsc.orgresearchgate.net

Diversity-Oriented Synthesis: To rapidly generate a wide range of this compound analogues for screening, diversity-oriented synthesis (DOS) strategies will be essential. nih.gov These approaches aim to create structurally diverse libraries of compounds from a common starting material, facilitating the exploration of chemical space and the identification of novel bioactive agents. nih.gov

Novel Cyclization Strategies: The development of new cyclization reactions to construct the spirocyclic core of this compound is another important research avenue. This could involve exploring transition-metal-catalyzed reactions, multicomponent reactions, or cascade reactions that can assemble the complex ring system in a single step. acs.orgfigshare.comnih.gov Such methods can improve synthetic efficiency and provide access to a wider range of derivatives. hilarispublisher.com

Design and Synthesis of Advanced this compound Analogues with Precisely Tuned Activities

The inherent three-dimensionality of the this compound scaffold makes it an attractive template for the design of analogues with finely tuned biological activities. bldpharm.com Key areas of focus will include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core and its substituents will be crucial for elucidating structure-activity relationships. nih.govnih.govmdpi.commdpi.com By correlating structural changes with biological activity, researchers can identify key pharmacophoric features and optimize the potency and selectivity of lead compounds.

Bioisosteric Replacement: The this compound moiety can serve as a bioisostere for other cyclic systems, such as piperidines or morpholines, which are common in many approved drugs. nih.govresearchgate.netnih.gov Replacing these groups with a spirocyclic scaffold can lead to improved physicochemical properties, such as increased solubility and metabolic stability, as well as novel intellectual property. tandfonline.combldpharm.com

Pharmacophore Modeling: Computational approaches, such as pharmacophore modeling, will play a vital role in the rational design of new this compound analogues. nih.govbenthamdirect.comnih.govdovepress.comugm.ac.id By creating a virtual representation of the key features required for biological activity, these models can guide the design of new compounds with a higher probability of success. dovepress.com

Identification and Validation of New Biological Targets and Underlying Mechanisms of Action

A significant area of future research will be the identification and validation of novel biological targets for this compound-based compounds. The structural rigidity and novelty of this scaffold suggest that it may interact with a wide range of biological targets, including:

G-Protein Coupled Receptors (GPCRs): Many existing drugs targeting GPCRs contain cyclic amine moieties. The this compound scaffold could be used to develop novel ligands for various GPCRs with improved selectivity and pharmacological profiles.

Ion Channels: The precise spatial arrangement of functional groups on the this compound core could enable the design of potent and selective ion channel modulators.

Enzymes: The unique three-dimensional shape of this compound could allow for specific interactions with the active sites of enzymes, leading to the development of novel inhibitors or activators.

Once a bioactive this compound derivative is identified, elucidating its mechanism of action will be a critical next step. This will involve a combination of biochemical, cellular, and in vivo studies to understand how the compound exerts its biological effects.

Integration of this compound Research with Emerging Technologies in Chemical Biology

The advancement of research on this compound will be significantly enhanced by its integration with cutting-edge technologies in chemical biology. This synergy will open up new avenues for discovery and application:

DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries of this compound derivatives will enable the high-throughput screening of vast numbers of compounds against a wide array of biological targets. chemdiv.comacs.orgnih.govrsc.org This technology accelerates the hit identification process and allows for the exploration of a much larger chemical space than traditional screening methods. acs.org

Fluorescent Probes: The this compound scaffold can be incorporated into the design of novel fluorescent probes for bioimaging. nih.govacs.orgcytoskeleton.comspirochrome.comspirochrome.com The spirocyclic structure can be engineered to undergo a conformational change upon binding to a specific target, leading to a "turn-on" fluorescent signal. nih.gov These probes can be used to visualize and study biological processes in living cells with high spatial and temporal resolution. cytoskeleton.com

PET Imaging Agents: The development of this compound-based ligands for positron emission tomography (PET) imaging could provide valuable tools for diagnosing and monitoring diseases. benthamdirect.com By labeling these compounds with a positron-emitting radionuclide, researchers can visualize the distribution of specific targets in the body, aiding in drug development and clinical research.

The exploration of the this compound scaffold represents a promising frontier in chemical science. Through the concerted efforts of synthetic chemists, medicinal chemists, and chemical biologists, the full potential of this unique molecular architecture can be realized, leading to the development of novel therapeutics and research tools that will ultimately benefit human health.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-Azaspiro[5.7]tridecane, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclization reactions using catalysts. For example, Sm(NO3)3·6H2O has been shown to catalyze similar spirocyclic diperoxide formations with yields up to 98% in THF solvent at room temperature over 6 hours . Key variables to optimize include catalyst loading, solvent polarity, and reaction time. Systematic screening via Design of Experiments (DoE) can identify critical interactions between variables. Control experiments (e.g., catalyst-free conditions) are essential to validate catalytic efficiency .

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is recommended for purity assessment, particularly for non-aromatic hydrocarbons like tridecane derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, especially to confirm spirocyclic connectivity. High-resolution mass spectrometry (HRMS) should be used to verify molecular formulas. For impurities, reference standards (e.g., EP-listed derivatives in ) enable targeted quantification via HPLC-UV or LC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves inspected for integrity and chemical-resistant lab coats. Work in a fume hood to minimize inhalation risks. Contaminated gloves must be disposed of as hazardous waste. Respiratory protection (e.g., N95 masks) is required during powder handling. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding skin contact and proper ventilation .

Advanced Research Questions

Q. How can researchers mitigate synthetic challenges in generating this compound derivatives with high stereochemical purity?

  • Methodological Answer : Stereochemical control often requires chiral catalysts or enantioselective reagents. For example, tert-butyl carboxylate-protected intermediates (e.g., CAS 873924-08-4 in ) can be used to direct stereochemistry during cyclization. Reaction monitoring via in-situ FTIR or Raman spectroscopy helps track intermediate formation. Post-synthesis, chiral HPLC or capillary electrophoresis can resolve enantiomers, while X-ray crystallography confirms absolute configurations .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data may arise from impurities (e.g., bromo/chloro-butyl side products in ) or dynamic conformational changes. Use 2D NMR techniques (COSY, NOESY) to distinguish overlapping signals. Spiking experiments with reference standards (e.g., EP Impurity M, CAS 80827-62-9) can identify co-eluting peaks in chromatography. For ambiguous cases, computational modeling (DFT or MD simulations) predicts stable conformers and their spectral profiles .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) are suitable for dose-response curves. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare multiple treatment groups. For high-throughput screening, machine learning algorithms (random forests, SVMs) can identify structure-activity relationships (SAR) across derivatives. Ensure power analysis determines adequate sample sizes to minimize Type II errors, as underpowered studies risk false negatives .

Q. How can researchers design experiments to validate the ecological or pharmacological relevance of this compound-derived compounds?

  • Methodological Answer : For ecological studies (e.g., tridecane-related behavioral assays in ), use olfactometer trials with positive/negative controls to isolate compound-specific effects. In pharmacological contexts, employ cell-based assays (e.g., receptor binding or enzyme inhibition) with IC50/EC50 calculations. Validate in vivo using knockout models to confirm target specificity. Replicate findings across multiple biological models to address interspecies variability .

Data Analysis and Reporting

Q. What strategies are effective for reconciling contradictory results in studies involving this compound?

  • Methodological Answer : Conduct sensitivity analyses to identify variables (e.g., solvent purity, temperature fluctuations) impacting reproducibility. Use meta-analysis techniques to aggregate data from independent studies, assessing heterogeneity via I² statistics. If contradictions persist, collaborative inter-laboratory studies can standardize protocols and isolate methodological discrepancies .

Q. How should researchers document and present synthetic and analytical data for this compound in compliance with academic standards?

  • Methodological Answer : Follow APA or ACS guidelines for structure. Include raw spectral data (NMR, MS) in supplementary materials, annotated with peak assignments. For synthesis, report yields, purity (e.g., HPLC area%), and stereochemical details. Use tables to compare catalytic conditions (e.g., Sm(NO3)3·6H2O vs. alternative catalysts) and statistical summaries (mean ± SD) for biological assays. Reference EP impurity standards when reporting purity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.